

Technical Guide: Physicochemical Properties of 4-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzotrifluoride

Cat. No.: B069125

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzotrifluoride, systematically named 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is a substituted aromatic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.^[1] Its unique molecular structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, imparts distinct chemical reactivity and physical characteristics that are crucial for its role as a versatile chemical intermediate.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Fluoro-2-nitrobenzotrifluoride** (CAS No. 182289-81-2), along with experimental protocols for their determination and a visualization of its synthetic pathway.

Physicochemical Data

The key physicochemical properties of **4-Fluoro-2-nitrobenzotrifluoride** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_7H_3F_4NO_2$	[1] [2]
Molecular Weight	209.10 g/mol	[1]
Appearance	Colorless to light-colored or deep greenish-yellow liquid	[3] [4]
Density	1.504 g/cm ³ at 25°C	[1] [2]
Boiling Point	208.4°C at 760 mmHg	[1] [2]
Flash Point	79.8°C	[1]
Refractive Index	1.456	[1] [2]
Water Solubility	Insoluble	[4] [5]
Organic Solvent Solubility	Soluble in solvents like ethanol and dichloromethane	[3] [5]
Vapor Pressure	0.309 mmHg at 25°C	[2]

Experimental Protocols

The determination of the physicochemical properties of **4-Fluoro-2-nitrobenzotrifluoride** follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus.

Apparatus:

- Round-bottom flask
- Distillation head with a thermometer adapter
- Condenser

- Receiving flask
- Heating mantle
- Thermometer

Procedure:

- A sample of **4-Fluoro-2-nitrobenzotrifluoride** is placed in the round-bottom flask.
- The apparatus is assembled for distillation.
- The sample is heated gently using the heating mantle.
- The temperature at which the liquid boils and the vapor condenses and collects in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

The density can be measured using a pycnometer.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance

Procedure:

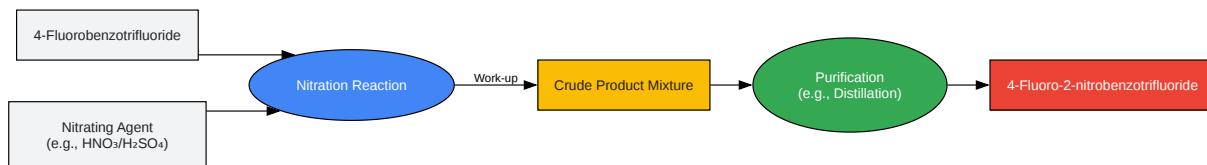
- The empty pycnometer is weighed.
- It is then filled with distilled water and weighed again to determine the volume of the pycnometer at a specific temperature.
- The pycnometer is dried and filled with **4-Fluoro-2-nitrobenzotrifluoride**.
- The filled pycnometer is weighed.

- The density is calculated by dividing the mass of the compound by the volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility can be performed through simple mixing experiments. For quantitative analysis, the shake-flask method is commonly employed.[\[6\]](#)

Apparatus:


- Test tubes or vials
- Vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC, GC)

Procedure (Shake-Flask Method):

- An excess amount of **4-Fluoro-2-nitrobenzotrifluoride** is added to a known volume of the solvent (e.g., water, ethanol).
- The mixture is agitated in a sealed container at a constant temperature for a prolonged period (e.g., 24-48 hours) to reach equilibrium.
- The solution is then centrifuged to separate the undissolved solute.
- A sample of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique.

Synthesis Pathway

4-Fluoro-2-nitrobenzotrifluoride is typically synthesized through the nitration of a fluorinated precursor. The following diagram illustrates a general workflow for its synthesis.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **4-Fluoro-2-nitrobenzotrifluoride** via nitration.

The synthesis generally involves the reaction of 4-fluorobenzotrifluoride with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The resulting crude product is then purified, often by distillation, to yield the final **4-Fluoro-2-nitrobenzotrifluoride**. The reaction conditions, such as temperature and reaction time, are critical for achieving a high yield and purity of the desired product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Fluoro-4-Nitro-2-(Trifluoromethyl)Benzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Fluoro-2-nitrobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069125#physicochemical-properties-of-4-fluoro-2-nitrobenzotrifluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com